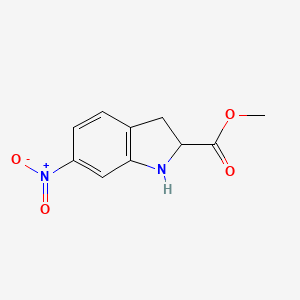

Methyl 6-nitroindoline-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-nitro-2,3-dihydro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-16-10(13)9-4-6-2-3-7(12(14)15)5-8(6)11-9/h2-3,5,9,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFQAKIOILEYAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476194 | |

| Record name | methyl 6-nitroindoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428861-43-2 | |

| Record name | Methyl 2,3-dihydro-6-nitro-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=428861-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 6-nitroindoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 6-nitroindoline-2-carboxylate

Foreword: The Strategic Importance of Methyl 6-nitroindoline-2-carboxylate in Drug Discovery

This compound is a pivotal building block in the landscape of medicinal chemistry and drug development. Its rigid bicyclic scaffold, adorned with strategically placed functional groups, serves as a versatile precursor for a multitude of complex molecular architectures. Notably, this compound is a key intermediate in the synthesis of potent DNA-binding agents, including analogues of the highly cytotoxic natural products CC-1065 and duocarmycin.[1] The nitro group at the 6-position is a latent amino group, which, upon reduction, can be elaborated to form the DNA-alkylating subunits of these antitumor agents.[1] The methyl ester at the 2-position provides a convenient handle for further synthetic manipulations, such as amide bond formation, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.[2]

This guide provides an in-depth, field-proven methodology for the synthesis of this compound, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations that ensure a robust and reproducible outcome.

Synthetic Strategy: A Two-Act Play of Nitration and Esterification

The most direct and widely adopted synthetic route to this compound is a two-step sequence commencing from the commercially available indoline-2-carboxylic acid.[3] This strategy hinges on two fundamental organic transformations:

-

Electrophilic Aromatic Substitution: The regioselective nitration of the indoline ring to introduce the nitro group at the C6 position.

-

Esterification: The conversion of the carboxylic acid functionality to its corresponding methyl ester.

This approach is favored for its efficiency and the ready availability of the starting material.[4]

Caption: Overall synthetic workflow.

Part I: The Critical Nitration of Indoline-2-carboxylic Acid

The regioselectivity of the nitration step is the cornerstone of this synthesis. The desired 6-nitro isomer is preferentially formed due to the directing effects of the protonated indoline nitrogen under strongly acidic conditions.[3][4] In the presence of concentrated sulfuric acid, the secondary amine of the indoline ring is protonated, forming an ammonium ion. This electron-withdrawing group acts as a meta-director, guiding the incoming electrophile (the nitronium ion, NO₂⁺) to the C6 position.

Experimental Protocol: Nitration

This protocol is adapted from established literature procedures.[5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Indoline-2-carboxylic acid | 163.17 | 25.0 g | 153.1 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 200 mL | - |

| Concentrated Nitric Acid (70%) | 63.01 | 6.93 mL | 165.0 |

| Crushed Ice | - | 500 g | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Sodium Hydroxide Solution (aq.) | 40.00 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve indoline-2-carboxylic acid (25.0 g, 153.1 mmol) in concentrated sulfuric acid (200 mL). Cool the resulting solution to -5 °C using an ice-salt bath.

-

Nitration: While maintaining the internal temperature between -20 °C and -10 °C, slowly add concentrated nitric acid (6.93 mL, 165.0 mmol) dropwise to the stirred solution over a period of 30-45 minutes.

-

Reaction Monitoring and Quenching: After the addition is complete, stir the reaction mixture for an additional 30 minutes at the same temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.

-

Workup and Isolation:

-

The pouring of the acidic mixture into ice will generate a slurry. This mixture contains both the 5-nitro and 6-nitro isomers.

-

Extract the acidic aqueous mixture with ethyl acetate to remove the majority of the undesired 5-nitroindoline-2-carboxylic acid.[5]

-

Carefully adjust the pH of the remaining aqueous phase to 4.5-5.0 with a sodium hydroxide solution.[5]

-

Extract the pH-adjusted aqueous phase with ethyl acetate.

-

Combine the organic extracts from the pH 4.5-5.0 extraction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 45 °C to prevent decarboxylation. This will yield 6-nitroindoline-2-carboxylic acid as a dark yellow oil.[5] A typical yield for the 6-nitro isomer is approximately 72%.[4][5]

-

Caption: Step-by-step nitration workflow.

Part II: The Final Transformation - Fischer Esterification

With the crucial 6-nitroindoline-2-carboxylic acid in hand, the final step is its conversion to the corresponding methyl ester. The Fischer esterification is a classic and reliable method for this transformation, involving the reaction of the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst.[5] The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used.[6]

Experimental Protocol: Fischer Esterification

This protocol provides a general yet robust procedure for the esterification of 6-nitroindoline-2-carboxylic acid.[5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 6-Nitroindoline-2-carboxylic acid | 208.16 | 1.0 eq | - |

| Methanol | 32.04 | Excess (solvent) | - |

| Concentrated Sulfuric Acid (98%) | 98.08 | 0.1-0.2 eq | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 6-nitroindoline-2-carboxylic acid (1.0 eq) in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-12 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.[5]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

If necessary, purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Alternative Esterification Method: The Use of Diazomethane

For substrates that may be sensitive to the harsh acidic conditions and high temperatures of Fischer esterification, diazomethane (CH₂N₂) offers a milder alternative for the synthesis of methyl esters.[7][8] This method is typically performed at low temperatures and often proceeds with high yield.[9] The reaction mechanism involves the deprotonation of the carboxylic acid by diazomethane, followed by an Sₙ2 reaction where the carboxylate acts as a nucleophile, attacking the methylated diazomethane intermediate and releasing nitrogen gas as a byproduct.[2][7][10]

However, it is crucial to note that diazomethane is a highly toxic and potentially explosive reagent, requiring specialized handling and equipment.[8] A safer alternative, trimethylsilyldiazomethane (TMS-diazomethane), is often preferred in modern synthetic chemistry.[9]

Conclusion: A Robust Pathway to a Key Synthetic Intermediate

The synthesis of this compound via the nitration of indoline-2-carboxylic acid followed by Fischer esterification represents a reliable and scalable route to this valuable synthetic intermediate. By understanding the mechanistic underpinnings of each step—the directing effects in electrophilic substitution and the equilibrium nature of esterification—researchers can confidently and reproducibly access this key building block for the development of novel therapeutics. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of innovative drug discovery.

References

-

Technical Disclosure Commons. (2022, July 1). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Retrieved from [Link]

- Csekei, M., et al. (2002). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.

-

ResearchGate. (n.d.). Reduction of the nitro group in 6a to obtain 11a, a possible.... Retrieved from [Link]

- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.

-

Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]

-

Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2). Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

YouTube. (2017, March 21). Reactions of Carboxylic Acids: Esterification Using Diazomethane. Retrieved from [Link]

-

YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]

- 4. tdcommons.org [tdcommons.org]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. youtube.com [youtube.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 6-nitroindoline-2-carboxylate

This guide provides a comprehensive overview of the expected spectroscopic data for Methyl 6-nitroindoline-2-carboxylate, a key synthetic precursor in pharmaceutical research.[1][2][3] As direct experimental spectra for this specific molecule are not broadly published, this document synthesizes data from structurally analogous compounds and foundational spectroscopic principles to offer a robust, predictive framework for researchers. The methodologies and interpretations presented herein are designed to empower scientists in drug discovery and development with the tools for unequivocal structural confirmation and quality control.

The synthesis of this compound is typically achieved through the nitration of indoline-2-carboxylic acid, followed by esterification.[1][2] The regioselectivity of the nitration step is critical, leveraging the directing effects of the protonated indoline nitrogen to favor substitution at the 6-position.[1] Accurate characterization of the final product is paramount to ensure the integrity of subsequent synthetic steps.

Molecular Structure and Isotopic Mass

A foundational step in any characterization is the confirmation of the molecular formula and exact mass. For this compound (C₁₀H₁₀N₂O₄), this is best achieved through High-Resolution Mass Spectrometry (HRMS).

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS provides an exquisitely precise mass measurement, often to within a few parts per million (ppm). This level of accuracy allows for the unambiguous determination of a molecule's elemental composition, a cornerstone of structural validation. Electrospray Ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically preserves the molecular ion.

Predicted Data: The calculated monoisotopic mass for C₁₀H₁₀N₂O₄ is 222.0641 Da.[1] In a typical ESI-HRMS experiment, one would expect to observe the following ions:

| Ion Species | Calculated m/z |

| [M+H]⁺ | 223.0719 |

| [M+Na]⁺ | 245.0538 |

Trustworthiness: The observation of these ions at their predicted m/z values with a mass error of <5 ppm provides definitive evidence for the correct molecular formula.[1] Further confidence can be gained by analyzing the fragmentation pattern in a tandem mass spectrometry (MS/MS) experiment, which would likely show characteristic losses of the methoxycarbonyl (-COOCH₃) or nitro (-NO₂) groups.[1]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion ESI mode.

-

Infusion: Infuse the sample solution into the ion source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 100-500.

-

Analysis: Compare the experimentally observed m/z of the molecular ion peaks with the calculated exact masses.

Functional Group Identification via Infrared (IR) Spectroscopy

Expertise & Experience: Infrared (IR) spectroscopy is a rapid and reliable technique for identifying the key functional groups within a molecule.[4] The vibrational frequencies of specific bonds provide a characteristic "fingerprint" of the compound's structure. For this compound, we can anticipate several distinct absorption bands corresponding to its constituent groups.

Predicted Data: The following table summarizes the expected characteristic absorption frequencies based on established correlation charts and data from similar nitro-aromatic and ester-containing compounds.[1][5]

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H (Indoline) | Stretch | 3300-3400 | Moderate |

| C-H (Aromatic) | Stretch | >3000 | Weak-Moderate |

| C-H (Aliphatic) | Stretch | <3000 | Weak-Moderate |

| C=O (Ester) | Stretch | 1730-1750 | Strong, Sharp |

| NO₂ (Nitro) | Asymmetric Stretch | 1500-1550 | Strong |

| NO₂ (Nitro) | Symmetric Stretch | 1340-1380 | Strong |

Trustworthiness: The simultaneous presence of a strong carbonyl stretch around 1740 cm⁻¹, two strong nitro group stretches, and a moderate N-H stretch provides a self-validating system, confirming the successful incorporation of all key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Data Processing: Perform a background subtraction and identify the key absorption peaks.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. The combination of ¹H and ¹³C NMR provides a complete picture of the carbon-hydrogen framework.

Molecular Structure for NMR Assignment

To facilitate clear assignments, the atoms of this compound are numbered as shown in the diagram below.

Caption: Numbering scheme for this compound.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. The electron-withdrawing nature of the nitro group and the ester functionality will significantly influence the chemical shifts of the aromatic and aliphatic protons, respectively. Data from 6-nitroindoline provides a strong basis for predicting the shifts of the indoline core protons.[6]

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |

| N1-H | ~4.1 | br s | - | 1H | Broad singlet typical for a secondary amine proton. |

| H7 | ~7.5 | d | ~1.5 | 1H | Aromatic proton ortho to the nitro group, deshielded. Small meta coupling to H5. |

| H5 | ~7.3 | dd | ~8.0, ~1.5 | 1H | Aromatic proton ortho to the nitro group and ortho to H4. Deshielded. |

| H4 | ~7.1 | d | ~8.0 | 1H | Aromatic proton ortho to H5. |

| H2 | ~4.5 | dd | ~10.0, ~5.0 | 1H | Methine proton alpha to both the ester and the nitrogen, deshielded. |

| OCH₃ | ~3.8 | s | - | 3H | Singlet for the methyl ester protons. |

| H3a | ~3.7 | dd | ~16.0, ~10.0 | 1H | Diastereotopic methylene proton, geminally coupled to H3b and vicinally to H2. |

| H3b | ~3.1 | dd | ~16.0, ~5.0 | 1H | Diastereotopic methylene proton, geminally coupled to H3a and vicinally to H2. |

¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy complements the ¹H data by defining the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment. Quaternary carbons, which lack attached protons, are often distinguished by their lower intensity in standard spectra but can be confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).[7]

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Position | Predicted δ (ppm) | Carbon Type | Assignment Rationale |

| C8 (C=O) | ~170 | C | Carbonyl carbon of the ester group, highly deshielded.[1] |

| C7a | ~150 | C | Aromatic quaternary carbon attached to nitrogen, deshielded. |

| C6 | ~145 | C | Aromatic quaternary carbon attached to the strongly electron-withdrawing nitro group. |

| C3a | ~130 | C | Aromatic quaternary carbon at the ring junction. |

| C4 | ~128 | CH | Aromatic methine carbon. |

| C5 | ~120 | CH | Aromatic methine carbon. |

| C7 | ~115 | CH | Aromatic methine carbon. |

| C2 | ~60 | CH | Aliphatic methine carbon attached to nitrogen and the ester group. |

| OCH₃ | ~53 | CH₃ | Methyl carbon of the ester. |

| C3 | ~35 | CH₂ | Aliphatic methylene carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for optimal magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H spectrum.

-

Integrate the peaks and determine their multiplicities and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to observe all carbon signals as singlets.

-

(Optional but recommended) Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.[7]

-

(Optional) Run 2D NMR experiments like COSY (to establish H-H couplings) and HSQC (to establish direct C-H correlations) for definitive assignment.

-

Integrated Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized batch of this compound, ensuring both structural integrity and purity.

Caption: A validated workflow for spectroscopic characterization.

References

-

Yamai, Y., et al. (2017). SYNTHESIS OF t-BUTYL 3-ALKYLOXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES, 95(1), 55. Retrieved from [Link]

-

PubChem. (n.d.). methyl 6-methyl-1H-indole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl indoline-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Retrieved from [Link]

-

Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Retrieved from [Link]

-

ResearchGate. (2003). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Supporting Information for [Title of Paper]. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

The Indoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

An in-depth technical guide by a Senior Application Scientist

Abstract

The indoline scaffold, or 2,3-dihydroindole, has cemented its status as a cornerstone in medicinal chemistry, offering a versatile and synthetically tractable framework for drug design.[1] Its unique three-dimensional structure, distinct from the planar indole nucleus, provides favorable physicochemical properties that enhance drug-likeness.[2] This guide provides an in-depth analysis of the indoline core, covering its synthesis, diverse therapeutic applications, and the mechanistic insights that drive its efficacy. We will explore its role in the development of targeted therapies for oncology, inflammation, and infectious diseases, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and discovery workflows. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this remarkable heterocyclic system.

The Indoline Nucleus: A Structurally Privileged Scaffold

Indoline, a bicyclic heterocycle composed of a benzene ring fused to a five-membered nitrogen-containing ring, is a saturated analog of indole.[2] This seemingly minor structural change—the saturation of the C2-C3 bond—has profound implications for its application in drug discovery.

Causality of Privilege:

-

Three-Dimensionality: Unlike the flat, aromatic indole ring, the indoline structure is non-coplanar. This spatial arrangement allows for more precise and multi-directional interactions with the complex three-dimensional surfaces of biological targets like enzymes and receptors. This improved stereochemical fit can lead to higher potency and selectivity.

-

Improved Physicochemical Properties: The non-planar nature of the indoline ring can increase water solubility and decrease lipophilicity compared to its indole counterpart.[2] This modulation is a critical aspect of drug design, directly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Versatile Interaction Sites: The indoline core offers multiple points for interaction with protein targets. The benzene ring can engage in hydrophobic and π-stacking interactions, while the nitrogen atom can act as both a hydrogen bond donor and acceptor, a crucial feature for anchoring a ligand within a binding pocket.[2]

-

Synthetic Accessibility: The indoline scaffold is readily accessible through a variety of synthetic routes, allowing for the systematic modification and decoration of the core structure. This synthetic tractability is essential for creating large, diverse chemical libraries for high-throughput screening and for conducting detailed structure-activity relationship (SAR) studies.[1]

These inherent advantages have established indoline as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets, leading to a wide range of pharmacological activities.[1][3]

Synthetic Strategies: Building the Indoline Library

The ability to generate a diverse library of indoline derivatives is fundamental to discovering novel therapeutic agents. Both classical and modern synthetic methodologies are employed to construct and functionalize the indoline core.

Core Synthesis Methodologies

Key strategies for synthesizing the indoline ring system include:

-

Reduction of Indoles: A straightforward method involving the catalytic hydrogenation of substituted indoles. While effective, this approach is dependent on the availability of the corresponding indole precursor.

-

Metal-Catalyzed Cyclizations: Modern organometallic chemistry has provided powerful tools for indoline synthesis. Palladium-catalyzed intramolecular C-H alkylation of arenes allows for the construction of the indoline ring from readily available N-aryl amines and alkyl halides under mild conditions.[4]

-

Photochemical Reactions: Visible-light-induced methods are emerging as a green and efficient strategy. For example, a photochemical cascade cyclization can convert easily accessible N-aryl-allylamines into functionalized indolines.[5][6]

Workflow for Library Diversification

The true power of the indoline scaffold lies in its potential for diversification. A typical workflow involves creating a common indoline intermediate which is then subjected to a variety of reactions to append different functional groups at key positions (N-1, C-5, C-7, etc.), thereby exploring the chemical space around the core.

Caption: General workflow for indoline library synthesis and diversification.

Therapeutic Applications and Mechanistic Insights

The structural versatility of the indoline scaffold has led to its successful application across multiple disease areas.[1][7]

Oncology

Indoline-based compounds are particularly prominent in oncology, primarily as inhibitors of protein kinases that drive cancer progression.[1][2]

-

Kinase Inhibition: Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Indoline serves as an excellent scaffold for designing ATP-competitive kinase inhibitors. Drugs like Sunitinib and Nintedanib feature an oxindole core (a closely related structure) and effectively target Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), thereby inhibiting tumor angiogenesis and growth.[1][8]

-

Tubulin Polymerization Inhibition: The indoline framework is also found in compounds that disrupt microtubule dynamics, a validated anticancer strategy. By binding to tubulin, these agents prevent the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[9]

Caption: Mechanism of action for an indoline-based tyrosine kinase inhibitor.

Anti-inflammatory and Immunomodulatory Activity

Chronic inflammation underlies many diseases. Indoline derivatives have been developed as potent anti-inflammatory agents. A notable strategy involves creating dual-target inhibitors. For example, indoline-based compounds have been designed to simultaneously inhibit 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways, demonstrating remarkable efficacy in preclinical models of inflammation.[10] Other derivatives have shown the ability to protect macrophage cells from oxidative stress and reduce the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 at nanomolar and even picomolar concentrations.[11]

Antibacterial and Antimicrobial Activity

With the rise of antibiotic resistance, there is a pressing need for new antibacterial agents. The indoline scaffold has emerged as a promising nucleus for novel compounds active against resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12] Beyond direct bactericidal or bacteriostatic activity, some indoline compounds function as resistance-modifying agents (RMAs), which act to restore the efficacy of existing antibiotics that have been compromised by bacterial resistance mechanisms.[12][13]

Quantitative Activity of Representative Indoline Derivatives

The following table summarizes the quantitative biological activity of several indoline-based compounds, illustrating the potency achievable with this scaffold.

| Compound/Drug Name | Target(s) | Therapeutic Area | Activity Metric (IC₅₀) | Reference |

| Sunitinib | VEGFR-2, PDGFR-β, c-KIT | Oncology | 0.01 µM (VEGFR-2) | [1] |

| Nintedanib | VEGFR, FGFR, PDGFR | Oncology | 0.02 µM (VEGFR-2) | [1] |

| Compound 73 | 5-LOX / sEH | Inflammation | 0.41 µM (5-LOX), 0.43 µM (sEH) | [10] |

| Indoline-chalcone | Tubulin Polymerization | Oncology | 0.3 - 9 nM (MCF-7 cells) | [1] |

| 1-Arylsulfonyl Indoline | Tubulin, HDAC | Oncology | 49 nM (KB cells) | [9] |

Key Experimental Protocols

The discovery of bioactive indoline compounds relies on robust and reproducible experimental methodologies. Below are representative protocols for both the synthesis and biological evaluation of indoline derivatives.

Protocol: Synthesis of a 1-Acylindoline-5-sulfonamide Derivative

This protocol describes a common two-step process to create a functionalized indoline, demonstrating the scaffold's synthetic tractability.

Objective: To synthesize 1-acetylindoline-5-sulfonamide, a key intermediate for further diversification.

Materials:

-

Indoline-5-sulfonamide

-

Acetyl chloride

-

Triethylamine (TEA) or Pyridine (base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

-

Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup

-

Standard workup and purification supplies (separatory funnel, silica gel, etc.)

Step-by-Step Methodology:

-

Dissolution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve indoline-5-sulfonamide (1.0 equivalent) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 equivalents) dropwise to the solution while stirring. The base acts as an acid scavenger for the HCl generated during the reaction.

-

Acylation: Slowly add acetyl chloride (1.1 equivalents) to the cooled solution. The reaction is exothermic, and slow addition is crucial to control the temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Aqueous Workup: Quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-acetylindoline-5-sulfonamide.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Self-Validation: The success of this protocol is validated at each stage. TLC confirms the reaction's completion. The distinct washing steps in the workup remove specific impurities (excess base, unreacted acyl chloride). Final characterization by NMR and MS provides definitive structural proof and assesses purity.

Protocol: In Vitro Anti-inflammatory Activity Assay

This protocol, based on established cellular models, evaluates the ability of indoline compounds to suppress inflammatory responses in macrophages.[11]

Objective: To quantify the anti-inflammatory effect of a test indoline compound by measuring its ability to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Materials:

-

RAW264.7 macrophage cell line

-

DMEM culture medium, fetal bovine serum (FBS), penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test indoline compound, dissolved in DMSO (stock solution)

-

Griess Reagent for NO measurement

-

96-well cell culture plates, CO₂ incubator

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in complete DMEM medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of the test indoline compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 1 pM to 10 µM). Include a "vehicle control" group treated with DMSO at the same final concentration. Incubate for 1 hour.

-

Inflammatory Stimulation: After the pre-treatment period, add LPS to each well (except for the "unstimulated control" group) to a final concentration of 1 µg/mL.

-

Incubation: Incubate the plate for an additional 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Measure the concentration of nitrite (a stable product of NO) using the Griess Reagent according to the manufacturer's instructions. This typically involves mixing the supernatant with the Griess Reagent and measuring the absorbance at ~540 nm.

-

Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample. The percentage of NO inhibition is calculated as: [1 - (NO_treated / NO_LPS_only)] * 100. Determine the IC₅₀ value of the compound.

-

Cytotoxicity Control (Self-Validation): Concurrently, run a parallel plate and perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed reduction in NO is due to anti-inflammatory activity and not simply cell death caused by the compound.

The Indoline Drug Discovery and Development Workflow

The journey of an indoline compound from a laboratory concept to a clinical therapeutic follows a structured, multi-stage process. This workflow is designed to systematically identify promising candidates and de-risk their development.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Indoline synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Easy Access to Functionalized Indolines and Tetrahydroquinolines via a Photochemical Cascade Cyclization Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Nitroindoline Derivatives

Executive Summary: Nitroindoline derivatives have emerged as a cornerstone class of photoremovable protecting groups (PPGs), colloquially known as "caged compounds." Their utility is anchored in a unique set of physicochemical properties that permit the light-induced release of biologically active molecules with high spatiotemporal precision. This guide offers an in-depth exploration of these properties for researchers, medicinal chemists, and drug development professionals. We delve into the synthetic challenges, core physicochemical parameters such as lipophilicity (logP) and acidity (pKa), and the all-important photophysical characteristics that define their function. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for harnessing and optimizing nitroindoline derivatives in advanced research applications, from neuroscience to targeted drug delivery.

The Nitroindoline Scaffold: A Paradigm in Photochemical Control

The precise control over biological processes is a central goal in modern science. Photoremovable protecting groups (PPGs) are powerful chemical tools that allow researchers to initiate biological events by using light as an external, non-invasive trigger[1]. Among the various PPGs developed, the nitroindoline scaffold has garnered significant attention.

Key Advantages of the Nitroindoline Core

Nitroindoline-based cages, particularly 1-acyl-7-nitroindolines, offer a compelling combination of features:

-

Photochemical Efficiency: They exhibit efficient photolysis, often with respectable quantum yields, leading to the release of a caged substrate and the formation of a corresponding nitrosoindole byproduct[2][3].

-

Wavelength Versatility: These compounds are sensitive to both single-photon (UV-A light, ~350 nm) and two-photon (near-infrared light, ~710-830 nm) excitation[2][4]. This dual sensitivity is critical; two-photon absorption (TPA) dramatically improves spatial resolution by confining the uncaging event to the focal volume of a laser, enabling subcellular precision in complex biological tissues[4].

-

Chemical Stability: The caged compounds are typically stable under physiological conditions in the absence of light, preventing premature release of the active molecule.

-

Clean Photoproducts: In many cases, the photolysis of mono-nitroindolines is clean, yielding the desired released substrate and a single nitroso byproduct, which simplifies biological interpretation[3][4].

These properties have made nitroindoline derivatives indispensable in fields like neuroscience for the controlled release of neurotransmitters such as L-glutamate (e.g., MNI-glutamate) and GABA[4], as well as in materials science for photolithography[2].

Synthetic Considerations: Accessing the Core Scaffold

The physicochemical properties of a nitroindoline derivative are intrinsically linked to its structure, which is established during chemical synthesis. While various methods exist for synthesizing the indole core[5][6], the introduction of the nitro group and subsequent functionalization present unique challenges.

The synthesis of N-acyl-7-nitroindolines, the most common class of nitroindoline cages, can be challenging because the electron-withdrawing nitro group significantly reduces the nucleophilicity of the indoline nitrogen. This deactivation often necessitates the use of highly reactive acylating agents, such as acid chlorides, which may not be compatible with sensitive functional groups on the molecule to be caged[2]. These synthetic hurdles are a critical consideration in the design of novel nitroindoline-based tools and underscore the importance of developing more versatile and efficient synthetic routes[2].

Fundamental Physicochemical Descriptors

The biological and photochemical performance of a nitroindoline derivative is governed by its fundamental physicochemical properties. Understanding and measuring these parameters is essential for rational drug design and experimental application.

Lipophilicity (logP): The Solubility-Permeability Balance

Lipophilicity, quantified by the partition coefficient (logP), describes the distribution of a compound between an oily (n-octanol) and an aqueous phase. It is a critical determinant of a molecule's solubility, membrane permeability, and overall drug-likeness[7][8]. For caged compounds, a delicate balance is required: sufficient aqueous solubility to be used in physiological buffers, yet enough lipophilicity to cross cellular membranes if required.

This protocol provides a reliable, industry-standard method for determining the logP of a nitroindoline derivative.[9][10]

Rationale: The shake-flask method directly measures the partitioning of the analyte between two immiscible phases, providing a "gold standard" measurement of lipophilicity.[11][10] The use of pre-saturated solvents ensures that the measurement is not skewed by the mutual miscibility of n-octanol and water. HPLC analysis provides the sensitivity and specificity required for accurate quantification in each phase.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a mixture of n-octanol and water (or a relevant buffer like PBS, pH 7.4) in a large vessel. Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the phases to separate completely.

-

Stock Solution: Prepare a stock solution of the nitroindoline derivative in the organic (n-octanol) phase at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a screw-cap vial, combine a precise volume of the pre-saturated aqueous phase (e.g., 5 mL) and a precise volume of the stock solution (e.g., 5 mL).

-

Equilibration: Tightly cap the vial and shake it for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated High-Performance Liquid Chromatography (HPLC) method.

-

Calculation: Calculate logP using the following equation: logP = log10 ([Concentration]octanol / [Concentration]aqueous)

| Representative Nitroindoline Derivatives & Related Physicochemical Properties | | :--- | :--- | :--- | :--- | | Compound Class | Property | Typical Value/Observation | Significance | | General Nitroindolinones | Lipophilicity (XLogP3) | Varies (e.g., ~1.5 - 3.0) | Influences solubility and membrane permeability.[8] | | General Nitroindolinones | Water Solubility | Often low to moderate | A key parameter for biological applications.[8] | | Substituted 5-Nitroindoles | Bioavailability | Orally bioavailable scaffolds can be designed. | The physicochemical profile dictates oral absorption.[8] | | 1-Acyl-7-Nitroindolines | Polarity (TPSA) | Dependent on substituents | Affects interactions with biological targets and solvents. |

This table presents generalized data based on computational predictions and related structures to illustrate the range of properties.

Acidity/Basicity (pKa): The Critical Role of Ionization

The acid dissociation constant (pKa) defines the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. The ionization state of a molecule profoundly impacts its solubility, receptor binding, and cellular uptake[12]. For nitroindoline derivatives, the pKa of the indoline nitrogen or other functional groups can influence the compound's stability and photochemical behavior.

Rationale: This method directly measures the change in pH of a solution upon the addition of a titrant. The inflection point of the resulting titration curve corresponds to the pKa, providing a direct and accurate measurement of the compound's acidic or basic strength.[12][13]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh and dissolve the nitroindoline derivative in a suitable solvent (typically water or a co-solvent system like water/methanol) to create a solution of known concentration (e.g., 1 mM).[12]

-

Titration Setup: Place the solution in a temperature-controlled vessel equipped with a magnetic stirrer and a calibrated pH electrode.

-

Titration: Begin stirring the solution. Add small, precise aliquots of a standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic compound).[12]

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the midpoint of the steepest portion of the curve (the inflection point), which corresponds to 50% neutralization. Alternatively, the pKa can be determined from the maximum of the first derivative of the titration curve.

The Defining Feature: Photophysical and Photochemical Properties

The true utility of nitroindoline derivatives lies in their response to light. This section details the mechanism of photo-uncaging and the key parameters used to quantify its efficiency.

The Mechanism of Nitroindoline Photo-uncaging

The photolysis of 1-acyl-7-nitroindolines proceeds through a well-studied intramolecular redox reaction.

-

Photoexcitation: The process begins with the absorption of a photon (either UV or two NIR photons), which promotes the nitroindoline molecule to an electronically excited state.

-

Intramolecular Rearrangement: In the excited state, an oxygen atom from the ortho-nitro group abstracts a hydrogen atom from the benzylic C1-position of the indoline ring.

-

Intermediate Formation: This leads to the formation of an aci-nitro intermediate, which rapidly undergoes further rearrangement.

-

Cleavage and Release: The intermediate collapses, cleaving the N1-acyl bond. This liberates the caged molecule (as a carboxylic acid) and yields the final byproduct, a 7-nitrosoindoline derivative.[2][3]

// Nodes Start [label="1-Acyl-7-Nitroindoline\n(Ground State)", fillcolor="#F1F3F4", fontcolor="#202124", color="#4285F4"]; Excited [label="Excited State", fillcolor="#F1F3F4", fontcolor="#202124", color="#EA4335"]; AciNitro [label="Aci-Nitro Intermediate", fillcolor="#F1F3F4", fontcolor="#202124", color="#FBBC05"]; Products [label="Released Carboxylic Acid\n+\n7-Nitrosoindoline", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#34A853", color="#34A853"];

// Edges Start -> Excited [label=" hν (Photon Absorption)"]; Excited -> AciNitro [label=" Intramolecular\nH-Abstraction"]; AciNitro -> Products [label=" Rearrangement &\nBond Cleavage"]; }

Figure 1. Simplified schematic of the photo-uncaging pathway for 1-acyl-7-nitroindoline derivatives.

Quantifying Photorelease: Quantum Yield (Φu) and Uncaging Cross-Section (δu)

To be effective, a caged compound must release its cargo efficiently. This efficiency is quantified by several key parameters.

-

Quantum Yield of Uncaging (Φu): This is the ratio of the number of molecules that undergo photolysis to the number of photons absorbed. A higher Φu indicates a more efficient conversion of light energy into chemical cleavage.[14]

-

Molar Absorption Coefficient (ε): This measures how strongly a chemical species absorbs light at a given wavelength. A high ε is desirable as it allows for activation with lower light intensities.

-

Two-Photon Absorption Cross-Section (σ2): This is the equivalent of ε for two-photon absorption processes and is typically measured in Goeppert-Mayer (GM) units.

-

Uncaging Action Cross-Section (δu): For two-photon uncaging, the most relevant measure of overall efficiency is the action cross-section, defined as δu = Φu * σ2. A δu value greater than 0.1 GM is generally considered useful for biological experiments.[4]

| Photophysical Properties of Key Nitroindoline-Caged Compounds | | :--- | :--- | :--- | :--- | | Compound | Parameter | Reported Value | Reference | | MNI-Glutamate | Two-Photon Uncaging Cross-Section (δu) | 0.06 GM at 720 nm |[4] | | DPNI-GABA | Photorelease Properties | Effective for GABA release in neuroscience. |[4] | | 5-bromo-7-nitroindoline-S-ethylthiocarbamate | Photolysis Wavelengths (1P / 2P) | 350 nm / 710 nm |[2] | | 4-methoxy-5,7-dinitroindolinyl-glutamate (MDNI-Glu) | Photolysis Efficiency (vs. MNI-Glu) | ~2x more sensitive to near-UV excitation. |[4] |

Note: While MNI-Glutamate's δu is modest, its high biological inertness at glutamate receptors allows it to be used at high concentrations, compensating for the inefficiency.[4]

Experimental Protocol: Monitoring Photolysis via UV-Vis Spectrophotometry[2]

Rationale: The nitroindoline chromophore and the resulting nitrosoindoline photoproduct have distinct UV-Visible absorption spectra. By monitoring the change in the spectrum over time during irradiation, one can directly observe the rate of photolysis and the formation of the photoproduct.

// Nodes Prep [label="1. Prepare Solution\n(e.g., 0.8 mM in MeCN/H₂O)", fillcolor="#F1F3F4", fontcolor="#202124", color="#4285F4"]; InitialSpec [label="2. Measure Initial Spectrum\n(t=0, Baseline)", fillcolor="#F1F3F4", fontcolor="#202124", color="#4285F4"]; Irradiate [label="3. Irradiate Sample\n(e.g., 350 nm Rayonet Reactor)", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#EA4335", color="#EA4335"]; Aliquot [label="4. Take Aliquot\nat Time Interval (t=x)", fillcolor="#F1F3F4", fontcolor="#202124", color="#FBBC05"]; Measure [label="5. Measure UV-Vis Spectrum", fillcolor="#F1F3F4", fontcolor="#202124", color="#FBBC05"]; Loop [label="6. Repeat Steps 4-5\nUntil Reaction is Complete", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#34A853", color="#34A853"]; Analyze [label="7. Analyze Spectral Changes\n(Plot Absorbance vs. Time)", fillcolor="#F1F3F4", fontcolor="#202124", color="#34A853"];

// Edges Prep -> InitialSpec; InitialSpec -> Irradiate; Irradiate -> Aliquot [style=dashed]; Aliquot -> Measure; Measure -> Loop; Loop -> Aliquot [label="Continue\nIrradiation", style=dashed]; Loop -> Analyze [label="Reaction\nFinished"]; }

Figure 2. Standard experimental workflow for tracking the progress of a nitroindoline photolysis reaction.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a solution of the nitroindoline derivative in a suitable solvent (e.g., 4:1 acetonitrile/water) to a known concentration (e.g., 0.8 mM).[2]

-

Baseline Spectrum: Transfer the solution to a quartz cuvette and record its initial UV-Vis absorption spectrum (this is the t=0 time point).

-

Irradiation: Place the solution in a photochemical reactor (e.g., a Rayonet reactor equipped with 350 nm lamps) under controlled temperature conditions (e.g., 25 °C).[2]

-

Time-Course Monitoring: At regular time intervals, briefly remove the sample from the reactor, and record its UV-Vis spectrum.

-

Data Analysis: Overlay the spectra from all time points. The disappearance of the parent compound's absorption peak and the appearance of the photoproduct's peak can be plotted against time to determine the reaction kinetics.

The Critical Impact of Substituents

The electronic nature of substituents on the aromatic ring dramatically influences the photophysical properties.

-

Electron-Donating Groups: Strongly electron-donating groups can sometimes divert the excited state energy into non-productive pathways, rendering the compound inert to photolysis. For instance, 1-acetyl-4,5-methylenedioxy-7-nitroindoline was found to be photochemically inert.[3]

-

Electron-Withdrawing Groups: Additional electron-withdrawing groups, such as a second nitro group (e.g., in 5,7-dinitroindolines), can enhance the photolysis efficiency compared to mono-nitro analogs. However, this can sometimes come at the cost of cleaner reactions, leading to mixed photoproducts and a lower stoichiometry of release for the desired molecule.[3][4]

Electrochemical Behavior

The indole nucleus is inherently electroactive, and the presence of a nitro group adds a distinct redox signature to nitroindoline derivatives.[15]

The nitroaromatic group is readily reducible. In electrochemical studies, the first electron uptake often occurs at the nitro group, which can be reduced to a nitroso and then a hydroxylamine species.[16] This property is highly relevant in the context of drug development, particularly for creating hypoxia-activated prodrugs. In the low-oxygen (hypoxic) environment of tumors, cellular reductases can reduce the nitro group, triggering a chemical transformation that releases a cytotoxic agent.[17] Thus, the electrochemical potential of the nitro group is a key parameter in designing tumor-targeted therapies.

Conclusion and Future Outlook

The physicochemical properties of nitroindoline derivatives are a complex interplay of their molecular structure, electronic character, and interaction with their environment. Their lipophilicity and ionization state dictate their behavior in biological systems, while their unique photophysical characteristics make them premier tools for optical control of cellular processes. A thorough understanding and empirical determination of these properties are paramount for the successful design and application of new caged compounds.

Future research will undoubtedly focus on tuning these properties to overcome existing limitations. The development of nitroindoline derivatives with red-shifted absorption maxima (into the "biological window" for deeper tissue penetration), higher two-photon action cross-sections for greater efficiency, and improved aqueous solubility remains a key objective for chemists and biologists alike. As synthetic methods become more sophisticated, the creation of next-generation nitroindoline cages will continue to push the boundaries of what is possible in drug delivery, neuroscience, and beyond.

References

-

Gutiérrez, L., et al. (2023). Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ACS Omega. Available at: [Link]

-

Mishra, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. Available at: [Link]

-

Rincón-Iglesias, M., et al. (2021). 7-Nitroindoline-derived caged compounds. ResearchGate. Available at: [Link]

-

Loomis, R. A., et al. (2022). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry. Available at: [Link]

-

Goyal, R. N., & Singh, S. P. (2012). Electrochemical Behavior of Biologically Important Indole Derivatives. ResearchGate. Available at: [Link]

-

Chen, J., et al. (2022). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry. Available at: [Link]

-

Rojas-Vergara, S., et al. (2021). Partition coefficient determination of a series of isoindolines-2-substituted and its correlation with their antiproliferative activity on HeLa cells. ResearchGate. Available at: [Link]

-

Avdeef, A. (2011). Development of Methods for the Determination of pKa Values. Syracuse University. Available at: [Link]

-

Akyuz, S., et al. (2019). Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole. Dergipark. Available at: [Link]

-

Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. ResearchGate. Available at: [Link]

-

Gryboś, A., & Wietecha-Posłuszny, R. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. Available at: [Link]

-

Bamberger, M., & Konrad, D. B. (2020). Photochemical Quantum Yields and Efficiencies of the Photocages. ResearchGate. Available at: [Link]

-

Papageorgiou, G., et al. (2022). Synthesis and Photolytic Assessment of Nitroindolinyl-Caged Calcium Ion Chelators. Molecules. Available at: [Link]

-

Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

-

Tadesse, S., et al. (2016). Nanosecond laser flash photolysis of a 6-nitroindolinospiropyran in solution and in nanocrystalline suspension under single excitation conditions. Photochemical & Photobiological Sciences. Available at: [Link]

-

Papageorgiou, G., et al. (2005). Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines. Photochemical & Photobiological Sciences. Available at: [Link]

-

Patel, M. K., et al. (2021). Opto-electrochemistry of pyridopyrazino[2,3-b]indole Derivatives. ResearchGate. Available at: [Link]

-

Gök, M. K., & Özdemir, A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Dergipark. Available at: [Link]

-

Bielawska, K., et al. (2007). A COMPARISON OF THEORETICAL METHODS OF CALCULATION OF PARTITION COEFFICIENTS FOR SELECTED DRUGS. Acta Poloniae Pharmaceutica. Available at: [Link]

-

Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. Available at: [Link]

-

Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. Available at: [Link]

-

Khan, S. A., et al. (2015). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Journal of Taibah University for Science. Available at: [Link]

-

de Oliveira, B. G., et al. (2021). Electrochemistry and Antioxidant Activities of Substituted Furanyl Nitrone: The Role of the Nitro Group. Chemistry – An Asian Journal. Available at: [Link]

-

Chen, J., et al. (2022). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. RSC Publishing. Available at: [Link]

Sources

- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ptfarm.pl [ptfarm.pl]

- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of Methyl 6-nitroindoline-2-carboxylate: Starting Materials and Strategic Approaches

Introduction: The Strategic Importance of Methyl 6-nitroindoline-2-carboxylate

This compound is a pivotal intermediate in the field of medicinal chemistry and drug development. Its rigid bicyclic structure, featuring a nitro group for further functionalization and a carboxylic ester for amide bond formation, renders it a valuable building block for complex molecular architectures. Notably, this compound serves as a key precursor for the synthesis of the DNA-binding subunits of potent antitumor agents, including analogs of the natural products CC-1065 and the duocarmycins.[1][2] The indoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in the core of numerous natural products and pharmaceuticals with a wide range of biological activities.[1] This guide provides an in-depth analysis of the primary synthetic strategies for obtaining this compound, with a focus on the selection of starting materials and the rationale behind the chosen synthetic routes.

Strategic Decision-Making in Synthesis: Choosing the Right Starting Material

The synthesis of this compound can be broadly approached from two distinct and strategically different starting points: the direct functionalization of a pre-formed indoline core or a de novo construction of the bicyclic system from an acyclic precursor. Each approach offers a unique set of advantages and disadvantages, making the choice of starting material a critical first step in any synthetic campaign.

The two principal and commercially viable starting materials for the synthesis of this compound are:

-

Indoline-2-carboxylic acid: A direct precursor that requires functionalization of the aromatic ring.

-

L-phenylalanine: An inexpensive, chiral starting material for an enantioselective synthesis.

A third, more classical but less common approach, the Fischer indole synthesis, also presents a potential, albeit often lower-yielding, route.[3]

Route 1: Direct Nitration of Indoline-2-carboxylic Acid

This is arguably the most straightforward approach, leveraging a commercially available starting material and a well-established electrophilic aromatic substitution reaction. The synthesis proceeds in two key steps: nitration of the indoline ring followed by esterification of the carboxylic acid.

Causality Behind Experimental Choices

The core of this strategy lies in the regioselective nitration of the indoline-2-carboxylic acid. Under strongly acidic conditions (typically a mixture of concentrated nitric and sulfuric acids), the nitrogen atom of the indoline ring is protonated. This protonated species directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position relative to the nitrogen, which corresponds to the C6 position of the indoline ring.[3] While the 6-nitro isomer is the major product, the formation of the 5-nitro isomer as a significant byproduct is a common challenge that necessitates careful purification.[3]

Experimental Protocol: Synthesis of this compound from Indoline-2-carboxylic acid

Step 1: Nitration of Indoline-2-carboxylic acid

-

In a flask equipped with a stirrer and a dropping funnel, dissolve indoline-2-carboxylic acid in concentrated sulfuric acid at a temperature of -5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature is maintained between -20 °C and -10 °C.[3]

-

After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes at the same temperature.[3]

-

Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

The resulting mixture of 5- and 6-nitroindoline-2-carboxylic acids can be separated by fractional crystallization or chromatography. Extraction with ethyl acetate can be used to separate the 5-nitro isomer. The aqueous phase is then adjusted to a pH of 4.5-5.0 with an aqueous sodium hydroxide solution to precipitate the 6-nitro isomer.[3]

Step 2: Esterification of 6-Nitroindoline-2-carboxylic acid

-

Suspend the purified 6-nitroindoline-2-carboxylic acid in methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, to the suspension.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Data Summary: Direct Nitration Route

| Parameter | Value | Reference |

| Starting Material | Indoline-2-carboxylic acid | [3] |

| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | [3] |

| Typical Yield | ~72% for the 6-nitro isomer | [3] |

| Purity/Selectivity | Predominantly 6-nitro, but forms a mixture with the 5-nitro isomer that requires separation. | [3] |

| Advantages | Utilizes a commercially available starting material; relatively straightforward procedure. | [3] |

| Disadvantages | Produces isomeric mixtures requiring careful separation; harsh acidic conditions may not be suitable for all substrates. | [3] |

Workflow Diagram: Direct Nitration of Indoline-2-carboxylic Acid

Caption: Synthetic workflow for this compound via direct nitration.

Route 2: Chiral Pool Synthesis from L-phenylalanine

For applications where stereochemistry is critical, such as in the development of chiral drugs, an enantioselective synthesis is required. The use of L-phenylalanine as a starting material provides an elegant solution, leveraging the inherent chirality of this readily available and inexpensive amino acid.[1][4] This route leads to the synthesis of the biologically relevant (S)-enantiomer of this compound.

Causality Behind Experimental Choices

This multi-step synthesis begins with the dinitration of L-phenylalanine to produce 2,4-dinitro-L-phenylalanine.[1] This is followed by a bromination step. The key transformation is an intramolecular nucleophilic aromatic substitution (SNAAr) reaction. The amino group of the dinitrophenylalanine derivative acts as a nucleophile, displacing a halide or nitro group on the aromatic ring to form the indoline ring system.[1] This cyclization proceeds with retention of the stereochemistry at the alpha-carbon of the original amino acid, resulting in a high enantiomeric excess of the (S)-isomer.[1][4]

Experimental Protocol: Synthesis of (S)-Methyl 6-nitroindoline-2-carboxylate from L-phenylalanine

Step 1: Nitration of L-phenylalanine to 2,4-Dinitro-L-phenylalanine

-

To a stirred solution of concentrated sulfuric acid, cooled to 0 °C, slowly add L-phenylalanine while maintaining the temperature below 5 °C.[2]

-

Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise over 1-2 hours, keeping the temperature between 0-5 °C.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.[2]

-

Pour the reaction mixture onto crushed ice and collect the resulting precipitate by filtration to obtain 2,4-dinitro-L-phenylalanine.[2]

Step 2: Bromination of 2,4-Dinitro-L-phenylalanine

-

The 2,4-dinitro-L-phenylalanine is then subjected to bromination. This step is followed by intramolecular cyclization.[4]

Step 3: Intramolecular Cyclization to (S)-6-Nitroindoline-2-carboxylic acid

-

To a mixture of water and potassium carbonate, add the crude 2-bromo-4-nitro-L-phenylalanine.[2]

-

Add a catalytic amount of copper(I) chloride.[2]

-

Reflux the mixture for 4 hours.[2]

-

Cool the reaction mixture and filter to remove any solids.[2]

-

Acidify the filtrate to pH 3-4 with 1 M HCl.[2]

-

Extract the product with ethyl acetate. Combine the organic phases, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.[2]

-

The crude product can be recrystallized to afford pure (S)-6-nitroindoline-2-carboxylic acid.[2]

Step 4: Esterification of (S)-6-Nitroindoline-2-carboxylic acid

-

The final esterification step is carried out as described in Route 1 to yield (S)-Methyl 6-nitroindoline-2-carboxylate.[1]

Data Summary: Chiral Pool Synthesis

| Parameter | Value | Reference |

| Starting Material | L-phenylalanine | [3][4] |

| Key Reagents | Urea nitrate/H₂SO₄ (nitration), Bromine, Intramolecular cyclization | [3] |

| Typical Overall Yield | ~53% | [4] |

| Purity/Selectivity | High enantiomeric excess (>99.5% ee) for the (S)-enantiomer. | [3][4] |

| Advantages | Produces enantiomerically pure product; starts from an inexpensive chiral precursor. | [3][4] |

| Disadvantages | Multi-step synthesis with a moderate overall yield. | [3] |

Workflow Diagram: Chiral Pool Synthesis from L-phenylalanine

Caption: Enantioselective synthesis of (S)-Methyl 6-nitroindoline-2-carboxylate.

Alternative and Emerging Synthetic Strategies

While the two routes detailed above are the most established, other synthetic strategies have been explored. The Fischer indole synthesis , a classical method for constructing indole rings, can be adapted for the synthesis of nitroindoles.[3] This typically involves the reaction of a substituted phenylhydrazine with a pyruvate derivative. For instance, the reaction of p-nitrophenylhydrazine hydrochloride with ethyl pyruvate can be used to synthesize 5-nitroindole-2-ethyl carboxylate, which could potentially be adapted for the 6-nitro isomer.[5] However, this method is often less direct and may result in lower yields compared to the previously described routes.[3]

More modern, transition-metal-free methods for the synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds are also being developed, offering potentially more efficient and environmentally friendly alternatives.[6]

Conclusion: A Strategic Choice Based on Synthetic Goals

The choice of starting material for the synthesis of this compound is a strategic decision that should be guided by the specific requirements of the research or development program.

-

For applications where racemic material is acceptable and a more direct route is desired, the direct nitration of indoline-2-carboxylic acid is a viable and efficient option, provided that a robust method for isomer separation is in place.

-

When enantiopurity is paramount, the chiral pool synthesis from L-phenylalanine is the superior strategy, delivering the desired (S)-enantiomer with high fidelity, albeit through a longer synthetic sequence.

References

- A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid. Benchchem.

- Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF.

- Methyl 6-nitroindoline-2-carboxyl

- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.

- Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid in Drug Synthesis. Benchchem.

- Improved process for the preparation of methyl 2-oxoindoline-6-carboxyl

- The preparation method of 5-nitroindole-2-carboxylic acid.

- Synthesis of 2-indolinone derivatives.

- Application Notes and Protocols for Derivatization of 6-Nitroindoline-2-carboxylic Acid. Benchchem.

- Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

- 1. This compound | 428861-43-2 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]

- 6. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note & Protocol: Strategic Dehydrogenation of Methyl 6-nitroindoline-2-carboxylate to Methyl 6-nitroindole-2-carboxylate

Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.

Abstract: This document provides a comprehensive guide to the chemical dehydrogenation of methyl 6-nitroindoline-2-carboxylate, a critical transformation for accessing the corresponding indole scaffold. Indole derivatives are paramount in medicinal chemistry, forming the core of numerous therapeutic agents. This guide delves into the mechanistic underpinnings of indoline-to-indole aromatization and presents two robust, field-proven protocols utilizing 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) and activated Manganese Dioxide (MnO₂). We offer detailed, step-by-step experimental procedures, data interpretation, troubleshooting advice, and safety considerations to ensure reproducible and high-yield synthesis of this valuable intermediate.

Scientific Rationale and Strategic Importance

The conversion of an indoline (a 2,3-dihydroindole) to an indole is a classic aromatization reaction. This transformation is of significant strategic importance in multi-step syntheses. The indoline core, with its higher electron density compared to indole, can be a more suitable substrate for certain electrophilic substitution reactions.[1] Following substitution, a dehydrogenation step re-establishes the aromatic indole ring system, which is a privileged scaffold in a vast array of biologically active compounds.[2] The target molecule, methyl 6-nitroindole-2-carboxylate, is a key precursor for aminoindoles, which are integral building blocks for DNA-interactive agents and other pharmaceuticals.[3]

The dehydrogenation process involves the removal of two hydrogen atoms from the C2 and C3 positions of the indoline ring. This can be achieved through various oxidative methods. The choice of oxidant is critical and depends on the substrate's functional group tolerance, desired reaction conditions, and scalability.

Mechanistic Considerations

The dehydrogenation of indolines can proceed through different mechanisms depending on the chosen reagent.

-